cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid
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Description
“Cis-4-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid” is a chiral compound . It has a linear formula of C15H17NO5 . The compound is not chirally pure and contains a mixture of enantiomers . The molecular weight of the compound is 291.3 .
Molecular Structure Analysis
The IUPAC name for the compound is 4-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The InChI code for the compound is 1S/C15H17NO5/c17-14(12-2-1-3-13(9-12)16(20)21)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19)/t10-,11+ .Scientific Research Applications
Structural and Conformational Studies
- The structure and conformation of closely related compounds like cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid have been explored using X-ray methods. This research provides insights into the molecular configurations and interactions of such compounds (Korp, Bernal, & Fuchs, 1983).
Photochemical Reactions
- Studies on similar molecules, such as ethyl 2-oxo-1-cyclohexanecarboxylate, reveal the outcomes of photochemical reactions in different solvents, leading to various products. This research is valuable for understanding the photochemical properties of related cyclohexane derivatives (Tokuda, Watanabe, & Itoh, 1978).
Synthesis and Chemical Transformations
- The synthesis and transformation of compounds like cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, which bear structural similarities, provide insights into the chemical behavior and potential applications of similar cyclohexane-based compounds (Brown, 1964).
Molecular Conformations in Solution
- Research into the molecular conformations of related compounds like 4-Aminomethyl-1-cyclohexanecarboxylic Acids in aqueous solutions contributes to understanding the behavior of such compounds in different environments (Yanaka et al., 1981).
Properties
IUPAC Name |
4-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-14(12-2-1-3-13(9-12)16(20)21)8-10-4-6-11(7-5-10)15(18)19/h1-3,9-11H,4-8H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUCIUPTTHLMTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170564 |
Source
|
Record name | trans-4-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736136-66-6 |
Source
|
Record name | trans-4-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301170564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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